molecular formula C6H13F3N2 B6151042 (2-aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine CAS No. 1292157-46-0

(2-aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine

Cat. No.: B6151042
CAS No.: 1292157-46-0
M. Wt: 170.2
InChI Key:
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Description

(2-aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine is a chemical compound with the molecular formula C6H13F3N2 It is characterized by the presence of an amino group, an ethyl group, and a trifluoroethyl group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of ethylamine with 2,2,2-trifluoroethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at a specific temperature and pressure to ensure optimal yield. The reaction can be represented as follows:

[ \text{C}_2\text{H}_5\text{NH}_2 + \text{CF}_3\text{CH}_2\text{NH}_2 \rightarrow \text{C}6\text{H}{13}\text{F}_3\text{N}_2 ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include trifluoroethyl derivatives, amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to altered biochemical pathways and physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: Similar in structure but lacks the ethyl group.

    Ethylamine: Lacks the trifluoroethyl group, resulting in different chemical properties.

    (2-aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine: Contains a methyl group instead of an ethyl group.

Uniqueness

(2-aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine is unique due to the presence of both an ethyl group and a trifluoroethyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

1292157-46-0

Molecular Formula

C6H13F3N2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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